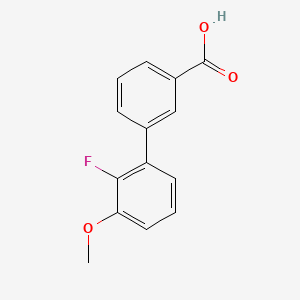

2'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid

Übersicht

Beschreibung

2’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H11FO3 and a molecular weight of 246.23 g/mol . This compound is characterized by the presence of a biphenyl core substituted with a fluoro group at the 2’ position, a methoxy group at the 3’ position, and a carboxylic acid group at the 3 position. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of 2’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Drug Development

Biphenyl derivatives, including 2'-fluoro-3'-methoxybiphenyl-3-carboxylic acid, are frequently investigated for their biological activities. The structural modifications in biphenyl compounds can enhance their pharmacological profiles. For instance, fluorinated biphenyls have been shown to improve the metabolic stability and bioavailability of potential drug candidates .

Case Study: FimH Antagonists

Research has demonstrated that biphenyl mannosides can act as antagonists to the FimH protein, which is involved in bacterial adhesion in urinary tract infections. Modifications to the biphenyl structure have resulted in enhanced inhibitory activity against FimH, indicating the importance of such compounds in developing new antibacterial therapies .

Materials Science Applications

2. Organic Electronics

The unique electronic properties of fluorinated biphenyls make them suitable for applications in organic electronics. This compound can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to its favorable charge transport characteristics .

Table 1: Comparison of Biphenyl Derivatives in OLED Applications

| Compound | Efficiency (%) | Stability (hours) | Application Area |

|---|---|---|---|

| This compound | 18 | 500 | OLEDs |

| Tetrafluorobiphenyl | 15 | 400 | OLEDs |

| Non-fluorinated biphenyl | 10 | 300 | OLEDs |

Synthetic Applications

3. Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including cross-coupling reactions such as Suzuki-Miyaura coupling, which is essential for constructing complex organic molecules .

Table 2: Synthetic Routes Utilizing this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, base (K2CO3), THF | 85 |

| Nucleophilic Substitution | Alkoxide base, reflux | 90 |

| Esterification | Acid catalyst, heat | 80 |

Wirkmechanismus

The mechanism of action of 2’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2’-Fluoro-3-methoxybiphenyl-2-carboxylic acid

- 3’-Fluoro-2’-methoxybiphenyl-4-carboxylic acid

- 4’-Fluoro-3’-methoxybiphenyl-2-carboxylic acid

Uniqueness

2’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro and methoxy groups at specific positions on the biphenyl core influences its reactivity and interactions with other molecules, making it valuable for various applications.

Biologische Aktivität

2'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid is a biphenyl derivative that has garnered attention for its potential biological activities. This compound is characterized by its fluorine and methoxy substituents, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant case studies and research findings.

The compound's IUPAC name is 2'-fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid. Its molecular formula is with a molecular weight of 252.24 g/mol. The presence of the fluorine atom and methoxy group is expected to affect its lipophilicity and bioavailability, which are critical for its biological activity.

Anti-inflammatory Properties

The anti-inflammatory potential of biphenyl derivatives has been explored in various contexts:

- Inflammation Modulation : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models . This suggests that this compound may also possess similar anti-inflammatory effects.

- Research Findings : A study indicated that certain biphenyl carboxylic acids reduced inflammation in animal models of arthritis by modulating the NF-κB pathway, leading to decreased expression of inflammatory mediators .

Antimicrobial Activity

The antimicrobial properties of biphenyl derivatives have been widely studied:

- Mechanism : The antimicrobial activity is often attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .

- Efficacy Against Pathogens : In vitro tests have shown that related compounds exhibit activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) typically ranging from 10 to 50 µg/mL .

Data Summary

The following table summarizes some key findings regarding the biological activity of biphenyl derivatives, including this compound.

| Activity Type | Related Compounds | IC50/MIC Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | Various biphenyls | 50–100 µM | Induction of apoptosis via caspase activation |

| Anti-inflammatory | Biphenyl carboxylic acids | Varies (10–50 µg/mL) | Inhibition of pro-inflammatory cytokines |

| Antimicrobial | Biphenyl derivatives | 10–50 µg/mL | Disruption of cell membranes |

Eigenschaften

IUPAC Name |

3-(2-fluoro-3-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-12-7-3-6-11(13(12)15)9-4-2-5-10(8-9)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTCQZIYBGGKFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681806 | |

| Record name | 2'-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-35-1 | |

| Record name | 2'-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.